molecular formula C12H12F3NO3 B8371507 Benzene, 2-[(4,4-difluorocyclohexyl)oxy]-4-fluoro-1-nitro-

Benzene, 2-[(4,4-difluorocyclohexyl)oxy]-4-fluoro-1-nitro-

Cat. No. B8371507
M. Wt: 275.22 g/mol
InChI Key: RWECXGQDCCSEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 2-[(4,4-difluorocyclohexyl)oxy]-4-fluoro-1-nitro- is a useful research compound. Its molecular formula is C12H12F3NO3 and its molecular weight is 275.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 2-[(4,4-difluorocyclohexyl)oxy]-4-fluoro-1-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 2-[(4,4-difluorocyclohexyl)oxy]-4-fluoro-1-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Benzene, 2-[(4,4-difluorocyclohexyl)oxy]-4-fluoro-1-nitro-

Molecular Formula

C12H12F3NO3

Molecular Weight

275.22 g/mol

IUPAC Name

2-(4,4-difluorocyclohexyl)oxy-4-fluoro-1-nitrobenzene

InChI

InChI=1S/C12H12F3NO3/c13-8-1-2-10(16(17)18)11(7-8)19-9-3-5-12(14,15)6-4-9/h1-2,7,9H,3-6H2

InChI Key

RWECXGQDCCSEFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1OC2=C(C=CC(=C2)F)[N+](=O)[O-])(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.213 g DTAD was added into a solution of 5-fluoro-2-nitro-phenol, 0.105 g 4,4-difluorocyclohexanol, 0.25 g triphenylphospine in 2 ml of anhydrous methylene chloride at rt. The reaction mixture was stirred at rt overnight when TLC analysis indicated the consumption of the 5-Fluoro-2-nitro-phenol. The reaction mixture was diluted with methylene chloride (50 ml) and washed with 10% potassium carbonate solution. The aqueous layer was extracted with methylene chloride (2×25 ml) and the combined organics washed with sodium hydrogecarbonate solution (25 ml). The organic layer was passed through a phase separator and concentrated in vacuo. Purification was achieved by silica gel column chromatography (solvent: 100%→1:1 iso-hexane/EtOAc).
Quantity
0 (± 1) mol
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Reaction Step One
Quantity
0.105 g
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reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One

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